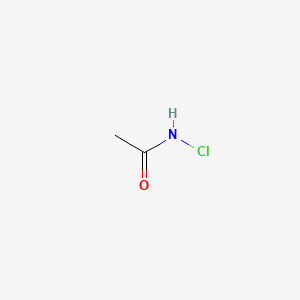

N-Chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c1-2(5)4-3/h1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSCWZIJWKZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060509 | |

| Record name | Acetamide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-49-2 | |

| Record name | N-Chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Chloroacetamide from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing N-chloroacetamide, a reactive intermediate of interest in organic synthesis and drug development, starting from the readily available precursor, chloroacetic acid. The synthesis is presented as a two-step process, encompassing the initial amidation of a chloroacetic acid derivative followed by the N-chlorination of the resulting 2-chloroacetamide (B119443). This document details the underlying reaction mechanisms, provides robust experimental protocols, and presents quantitative data in a structured format to facilitate reproducibility and further investigation.

Overall Synthetic Workflow

The conversion of chloroacetic acid to this compound is most effectively achieved through a two-stage process. The first stage involves the formation of the intermediate, 2-chloroacetamide. Direct amidation of carboxylic acids is often challenging, thus, a more facile route involves the conversion of chloroacetic acid into a more reactive species such as an acyl chloride or an ester prior to amidation. The second stage is the selective chlorination of the nitrogen atom of the amide group to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Chloroacetamide from Chloroacetic Acid

The initial step in the synthesis is the formation of 2-chloroacetamide. While direct amidation of chloroacetic acid can be performed, higher yields and purer products are typically obtained by first converting the carboxylic acid to a more reactive intermediate. Two common and effective approaches are the formation of chloroacetyl chloride or an ester like ethyl chloroacetate (B1199739).

Method A: Via Chloroacetyl Chloride Intermediate

This method involves the conversion of chloroacetic acid to chloroacetyl chloride, which is then reacted with ammonia (B1221849) to form 2-chloroacetamide.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of 2-Chloroacetamide via chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloroacetamide via Chloroacetyl Chloride

-

Synthesis of Chloroacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet tube connected to a trap for acidic gases, place chloroacetic acid. Add thionyl chloride (SOCl₂) dropwise with stirring.[1] The reaction can be initiated at room temperature and may require gentle heating to go to completion. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution. Chloroacetyl chloride can be purified by distillation.

-

Amidation of Chloroacetyl Chloride: The crude or purified chloroacetyl chloride is dissolved in an inert solvent (e.g., diethyl ether) and cooled in an ice bath. Gaseous ammonia is bubbled through the solution, or a cooled concentrated aqueous ammonia solution is added dropwise with vigorous stirring.[2] The 2-chloroacetamide precipitates and can be collected by filtration, washed with cold water to remove ammonium (B1175870) chloride, and dried.[2]

| Parameter | Value | Reference |

| Reactants | Chloroacetic acid, Thionyl chloride, Ammonia | [1][2] |

| Solvent | Inert solvent (e.g., diethyl ether) for amidation | [2] |

| Temperature | Gentle heating for acid chloride formation; 0-5 °C for amidation | [1][2] |

| Yield | High (typically >80%) | [2] |

| Purification | Distillation for chloroacetyl chloride; Recrystallization from water for 2-chloroacetamide | [1][2] |

Table 1: Quantitative data for the synthesis of 2-chloroacetamide via chloroacetyl chloride.

Method B: Via Ethyl Chloroacetate Intermediate

This widely used and well-documented method involves the esterification of chloroacetic acid to ethyl chloroacetate, followed by ammonolysis.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of 2-Chloroacetamide via ethyl chloroacetate.

Experimental Protocol: Synthesis of 2-Chloroacetamide via Ethyl Chloroacetate

-

Esterification of Chloroacetic Acid: Chloroacetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is driven to completion by removing the water formed, for example, by azeotropic distillation. The resulting ethyl chloroacetate is purified by distillation.

-

Ammonolysis of Ethyl Chloroacetate: In a round-bottom flask fitted with a mechanical stirrer and surrounded by an ice-salt bath, place ethyl chloroacetate.[3] With vigorous stirring, add chilled concentrated aqueous ammonia dropwise, maintaining the temperature between 0-5 °C.[3] After the addition is complete, continue stirring in the cold for a period, then allow the mixture to stand. The precipitated 2-chloroacetamide is collected by suction filtration, washed with cold water, and air-dried.[3] The crude product can be recrystallized from water to improve purity.[3]

| Parameter | Value | Reference |

| Reactants | Chloroacetic acid, Ethanol, Sulfuric acid (cat.), Aqueous Ammonia | [3] |

| Temperature | Reflux for esterification; 0-5 °C for ammonolysis | [3] |

| Reaction Time | Varies for esterification; ~30-60 minutes for ammonolysis | [3] |

| Yield | 78-84% (for ammonolysis step) | [3] |

| Purification | Recrystallization from water | [3] |

| Melting Point | 119-120 °C (recrystallized) | [3] |

Table 2: Quantitative data for the synthesis of 2-chloroacetamide via ethyl chloroacetate.

Stage 2: N-Chlorination of 2-Chloroacetamide

The second stage of the synthesis involves the selective chlorination of the amide nitrogen of 2-chloroacetamide to yield this compound. This transformation is typically achieved using an electrophilic chlorine source. Several reagents are suitable for this purpose, with the choice depending on factors such as reactivity, selectivity, and handling considerations.

General Reaction Mechanism:

Caption: General mechanism for the N-Chlorination of 2-Chloroacetamide.

Experimental Protocol: N-Chlorination of 2-Chloroacetamide

A general and effective method for the N-chlorination of amides involves the use of reagents like tert-butyl hypochlorite (B82951) or calcium hypochlorite.

-

N-Chlorination using tert-Butyl Hypochlorite: Dissolve 2-chloroacetamide in a suitable inert solvent (e.g., carbon tetrachloride or chloroform). Add tert-butyl hypochlorite dropwise to the solution at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization if it is a solid.

-

N-Chlorination using Calcium Hypochlorite: In a round-bottom flask, suspend 2-chloroacetamide and calcium hypochlorite in a suitable solvent such as chloroform. An aqueous solution of acetic acid may be added to facilitate the reaction. The mixture is stirred, and the progress is monitored by TLC. After completion, the reaction mixture is filtered to remove inorganic salts. The organic layer is washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. Evaporation of the solvent yields this compound.

| Parameter | Value | Reference (Analogous Reactions) |

| Chlorinating Agent | tert-Butyl hypochlorite or Calcium hypochlorite/Acetic Acid | |

| Solvent | Chloroform or Carbon Tetrachloride | |

| Temperature | Room temperature or gentle warming | |

| Reaction Time | Typically 1-4 hours, monitored by TLC | |

| Work-up | Solvent removal or aqueous work-up followed by extraction and solvent evaporation | |

| Purification | Recrystallization |

Characterization of this compound

Detailed spectroscopic data for this compound is not widely available in public databases. Characterization would typically involve standard analytical techniques:

-

¹H NMR: Expected to show a singlet for the methylene (B1212753) protons (CH₂) adjacent to the chlorine, shifted downfield from the corresponding signal in 2-chloroacetamide due to the influence of the N-chloro group. A broad singlet for the N-H proton would also be expected.

-

¹³C NMR: Two signals are expected: one for the carbonyl carbon and one for the methylene carbon.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch (likely broadened), C=O stretch (amide I band), and N-H bend (amide II band) would be present. The positions of these bands may shift upon N-chlorination compared to 2-chloroacetamide.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation pattern, including isotopic peaks for chlorine, would confirm the molecular weight and structure.

For comparison, the spectroscopic data for the starting material, 2-chloroacetamide, is well-documented.[2][4] The ¹H NMR spectrum of 2-chloroacetamide shows a singlet for the CH₂ protons at approximately 4.02 ppm and two broad singlets for the two non-equivalent NH₂ protons around 7.35 and 7.60 ppm.[2][4]

Safety Considerations

-

Chloroacetic acid and its derivatives (chloroacetyl chloride, ethyl chloroacetate, and 2-chloroacetamide) are toxic and corrosive. They are irritants to the skin, eyes, and respiratory tract.[3]

-

Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water, releasing HCl and SO₂ gases.[1]

-

N-chloroamides can be unstable and should be handled with care. They are potent oxidizing agents.

-

All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

This guide provides a framework for the synthesis of this compound from chloroacetic acid. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

N-Chloroacetamide: A Comprehensive Technical Guide for Researchers

CAS Number: 598-49-2 Molecular Formula: C₂H₄ClNO Molecular Weight: 93.51 g/mol SMILES: CC(=O)NCl

This technical guide provides an in-depth overview of N-Chloroacetamide, a versatile reagent with significant applications in chemical biology, organic synthesis, and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its utility as a covalent modifier of proteins.

Physicochemical and Structural Data

This compound is a reactive compound characterized by the presence of an electrophilic chlorine atom attached to the nitrogen of an acetamide (B32628) group. This structural feature is central to its chemical reactivity, particularly its ability to act as an alkylating agent.

| Property | Value | Reference |

| CAS Number | 598-49-2 | [1][2][3][4] |

| Molecular Formula | C₂H₄ClNO | [1][2][3] |

| Molecular Weight | 93.51 g/mol | [1][3] |

| Canonical SMILES | CC(=O)NCl | [1] |

| Physical Description | Colorless to pale yellow crystals | [5] |

| Melting Point | 111.5 °C | |

| Boiling Point | ~225 °C (decomposes) | [5] |

| Solubility in Water | 90,000 mg/L at 25 °C | [5] |

| logP | -0.53 | [5] |

Synthesis of this compound and Derivatives

N-Chlorination of Acetamide

A common method for the synthesis of N-chloroamides involves the direct N-chlorination of the corresponding amide using a chlorinating agent.

Experimental Protocol: N-Chlorination using Oxone® and Sodium Chloride [6]

This procedure describes a general method for the N-chlorination of amides.

-

Reagents:

-

Amide (substrate)

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium Chloride (NaCl)

-

Wet Alumina (B75360)

-

Chloroform (B151607) (solvent)

-

-

Procedure:

-

To a well-stirred suspension of NaCl (5 mmol) and wet alumina (5 g) in chloroform (20 mL), add Oxone® (5 mmol).

-

Heat the mixture at 45 °C for 5 minutes.

-

Add the amide substrate (5 mmol) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Wash the solid residue with chloroform.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by chromatography on Al₂O₃ (activity III, eluent: dichloromethane) to afford the desired N-chloro derivative.[6]

-

Synthesis of N-Aryl-2-chloroacetamides

N-Aryl-2-chloroacetamides are important synthetic intermediates and can be prepared by the chloroacetylation of anilines.[7]

Experimental Protocol: Chloroacetylation of Substituted Anilines [7]

-

Reagents:

-

Substituted Aniline (B41778)

-

Chloroacetyl chloride

-

Acetic acid (solvent) or Benzene and Triethylamine

-

-

Procedure (in Acetic Acid):

-

Dissolve the substituted aniline in glacial acetic acid.

-

Add chloroacetyl chloride dropwise to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the N-aryl-2-chloroacetamide.[7]

-

Reaction Mechanisms and Applications

The primary mode of action of this compound in a biological context is its reaction with nucleophilic residues on proteins, most notably cysteine.

Covalent Modification of Cysteine Residues

This compound acts as an electrophile, where the carbon atom adjacent to the chlorine is susceptible to nucleophilic attack. The thiol group of a cysteine residue is a potent nucleophile and reacts with this compound via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction results in the formation of a stable thioether bond, covalently linking the acetamide moiety to the protein.[1]

Caption: SN2 reaction mechanism of this compound with a cysteine thiolate.

This covalent and irreversible binding is a key feature exploited in various applications, including the development of covalent inhibitors and chemical probes.

Applications in Drug Development and Chemical Biology

-

Covalent Inhibitors: The ability of this compound to covalently modify cysteine residues makes it a valuable "warhead" for designing targeted covalent inhibitors. By incorporating the chloroacetamide moiety into a molecule that selectively binds to a target protein, researchers can achieve potent and durable inhibition.[8] For instance, chloroacetamide-based compounds have been investigated as potential inhibitors of cancer stem cells and the TEAD-YAP1 protein-protein interaction.[8][9]

-

Chemical Probes: this compound derivatives are utilized as chemical probes to identify and study protein targets. Bifunctional probes containing a chloroacetamide group for covalent capture and a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for subsequent labeling with a reporter tag (e.g., a fluorophore or biotin) are powerful tools for activity-based protein profiling and target identification.[10][11]

Caption: Workflow for using an this compound-based chemical probe.

-

Bioconjugation: Chloroacetamide chemistry is employed for the site-specific modification of proteins and peptides, particularly for labeling with fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other moieties.[1] The reaction with cysteine is relatively specific under controlled pH conditions.

Antimicrobial and Other Biological Activities

N-substituted chloroacetamides have demonstrated a range of biological activities, including antimicrobial, fungicidal, and herbicidal properties.[12][13] Their mechanism of action is often attributed to the alkylation of essential biomolecules in pathogens.

Quantitative Data

The reactivity of this compound and its derivatives can be quantified by second-order rate constants.

| Electrophile | Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference |

| Chloroacetamide | Cysteine | 0.217 | 30 | 7.0 | [1] |

| Chloroacetamide | Mercaptoacetic acid | 0.117 | 30 | 7.0 | [1] |

Safety Considerations

This compound and its derivatives are reactive alkylating agents and should be handled with appropriate safety precautions. They can be irritants and are potentially toxic.[5] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with personal protective equipment. Solutions of acetamide may be explosive under certain conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. tandfonline.com [tandfonline.com]

- 8. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

solubility of N-Chloroacetamide in organic solvents

An In-depth Technical Guide on the Solubility of N-Chloroacetamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for quantitative solubility data of this compound in various organic solvents did not yield specific numerical values. The available information is primarily qualitative. This guide summarizes the existing qualitative data and provides a detailed experimental protocol for determining the solubility of this compound, which can be employed by researchers to generate quantitative data.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the currently available qualitative solubility information for this compound and presents a comprehensive experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

The available literature indicates the following qualitative solubility characteristic for this compound:

-

Diethyl Ether: Soluble[1]

It is important to note that the isomer, 2-chloroacetamide, has been more extensively studied, and a significant amount of solubility data is available for it. However, due to structural differences, this data cannot be directly extrapolated to this compound.

Quantitative Solubility Data

As of the latest literature search, no specific quantitative solubility data (e.g., in g/100mL or mol/L at specific temperatures) for this compound in common organic solvents has been found in publicly accessible databases and scientific journals. To address this data gap, a detailed experimental protocol for determining solubility is provided below.

Experimental Protocol: Determination of this compound Solubility via the Isothermal Equilibrium Method

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specific temperature using the gravimetric method.

4.1. Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.

4.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.3. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe pre-heated or pre-cooled to the same temperature as the solution to avoid precipitation or further dissolution.

-

Immediately filter the solution through a syringe filter into a pre-weighed container (e.g., an evaporating dish or a vial). This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the container. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. For volatile solvents, a gentle stream of nitrogen can be used.

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Record the final mass of the container with the dried this compound.

-

4.4. Data Calculation

The solubility can be expressed in various units. Here are the calculations for g/100 mL and mol/L:

-

Mass of dissolved this compound (m_solute):

-

m_solute = (Mass of container + dried this compound) - (Mass of empty container)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of container + filtered solution) - (Mass of container + dried this compound)

-

-

Volume of the solvent (V_solvent):

-

V_solvent = m_solvent / density_solvent (The density of the solvent at the experimental temperature is required).

-

-

Solubility in g/100 mL:

-

Solubility = (m_solute / V_solvent) * 100

-

-

Solubility in mol/L:

-

Solubility = (m_solute / Molar_mass_this compound) / (V_solvent / 1000)

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Logical Relationship of Factors Affecting Solubility

Caption: Key factors influencing the solubility of a solute in a solvent.

References

N-Chloroacetamide's Chlorination Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-chloroacetamide (NCA) serves as a versatile reagent in organic synthesis, capable of effecting chlorination through distinct mechanistic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in chlorination reactions. It delineates the conditions that favor either electrophilic or radical-mediated chlorination, offering a comprehensive overview for researchers in drug development and synthetic chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes to facilitate a deeper understanding and practical application of this compound as a chlorinating agent.

Introduction

N-chloroamides, including this compound, are a class of compounds recognized for their utility as sources of electrophilic and radical chlorine.[1] The reactivity of this compound is centered on the polarized N-Cl bond, which can be cleaved either heterolytically to generate an electrophilic chlorine species or homolytically to produce a chlorine radical. The specific reaction pathway is highly dependent on the reaction conditions, including the nature of the substrate, the presence of acid or base catalysts, and the use of radical initiators such as light. Understanding these mechanistic dichotomies is crucial for controlling reaction outcomes and achieving desired product selectivity in complex molecular syntheses.

Electrophilic Chlorination Mechanism

In the absence of radical initiators, this compound primarily functions as an electrophilic chlorinating agent, particularly for electron-rich aromatic substrates such as phenols and anilines. The mechanism often involves the protonation of the N-chloroamide in acidic media, which enhances the electrophilicity of the chlorine atom.

The active chlorinating species is often proposed to be the protonated this compound or molecular chlorine, formed in situ. The reaction with aromatic compounds typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

The Orton Rearrangement: An Intramolecular Electrophilic Chlorination

A classic example of electrophilic chlorination involving an N-chloroamide is the Orton rearrangement of N-chloroacetanilide. This acid-catalyzed reaction is intermolecular and involves the formation of ring-chlorinated products, with the para-isomer being the major product. The mechanism is believed to proceed through the formation of molecular chlorine in a rate-determining step, which then chlorinates a molecule of the aniline (B41778) precursor.[2]

The use of solid acid catalysts, such as cation-exchanged montmorillonite (B579905) clays, has been shown to efficiently catalyze the Orton rearrangement of N-chloroacetanilide, leading to quantitative conversion to chloroacetanilides.

Quantitative Data for Clay-Catalyzed Orton Rearrangement of N-Chloroacetanilide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | p-chloroacetanilide (%) | o-chloroacetanilide (%) |

| Natural Montmorillonite | CCl4 | 25 | 24 | 100 | 85 | 15 |

| H+-Montmorillonite | CCl4 | 25 | 2 | 100 | 90 | 10 |

| Al3+-Montmorillonite | CCl4 | 25 | 4 | 100 | 88 | 12 |

| Fe3+-Montmorillonite | CCl4 | 25 | 3 | 100 | 89 | 11 |

Experimental Protocol: Clay-Catalyzed Orton Rearrangement of N-Chloroacetanilide[2]

Materials:

-

N-chloroacetanilide (NCA)

-

Cation-exchanged K10-montmorillonite clay (e.g., H+-exchanged)

-

Carbon tetrachloride (CCl4)

Procedure:

-

A mixture of N-chloroacetanilide and the cation-exchanged montmorillonite clay (in a 1:2 weight ratio) is suspended in carbon tetrachloride.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the clay catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The product mixture is purified by column chromatography or recrystallization to separate the ortho and para isomers.

Radical Chlorination Mechanism

Under conditions that promote homolytic cleavage of the N-Cl bond, such as exposure to UV light or the presence of radical initiators, this compound can act as a source of chlorine radicals.[3] This pathway is particularly relevant for the chlorination of alkanes and the side chains of alkylaromatic compounds.

The initiation step involves the formation of a chlorine radical and an acetamide (B32628) radical. The chlorine radical then propagates the chain reaction by abstracting a hydrogen atom from the substrate to form a substrate radical, which then reacts with another molecule of this compound to yield the chlorinated product and regenerate the acetamide radical.

Signaling Pathways and Experimental Workflows

The decision to employ this compound in either an electrophilic or radical chlorination capacity dictates the experimental workflow. The following diagrams illustrate the logical flow for each pathway.

Caption: Experimental workflow for electrophilic chlorination.

Caption: Experimental workflow for radical chlorination.

Caption: Simplified mechanism of the Orton Rearrangement.

Conclusion

This compound is a valuable chlorinating agent whose reactivity can be tuned to proceed through either an electrophilic or a radical pathway. For the chlorination of electron-rich aromatic systems, acid catalysis promotes an electrophilic substitution mechanism, exemplified by the Orton rearrangement. In contrast, the use of radical initiators or UV light facilitates the chlorination of aliphatic C-H bonds via a radical chain reaction. A thorough understanding of these divergent mechanisms and the reaction conditions that govern them is essential for the strategic application of this compound in the synthesis of chlorinated molecules for pharmaceutical and other applications. Further research into the development of catalytic and highly selective chlorination reactions using this compound will continue to expand its utility in modern organic synthesis.

References

Theoretical Basis for N-Chloroacetamide Reactivity: A Technical Guide for Drug Development Professionals

Executive Summary

N-Chloroacetamides are a pivotal class of electrophilic compounds extensively utilized in drug development and chemical biology as covalent modifiers of proteins. Their reactivity is primarily governed by a bimolecular nucleophilic substitution (SN2) mechanism, targeting nucleophilic amino acid residues, most notably cysteine. The electrophilicity of the α-carbon, bonded to the chlorine atom, is the key determinant of their reactivity. This reactivity can be precisely tuned by modifying the electronic properties of substituents on the amide nitrogen, the nature of the nucleophile, and the reaction conditions such as pH. This guide provides a comprehensive overview of the theoretical principles underpinning N-Chloroacetamide reactivity, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the rational design and application of these valuable chemical entities.

Core Theoretical Principles of Reactivity

The chemical behavior of N-Chloroacetamides is rooted in their distinct electronic structure. The presence of a chlorine atom and a carbonyl group, both being electron-withdrawing, induces a significant partial positive charge (δ+) on the α-carbon. This renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The SN2 Reaction Mechanism

The primary reaction pathway for N-Chloroacetamides with biological nucleophiles is the SN2 mechanism.[1][2] In this concerted process, a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. This single-step reaction results in the formation of a stable covalent bond, for instance, a thioether linkage with cysteine.[1]

Caption: General SN2 reaction mechanism of a nucleophile (Nu:⁻) with an this compound.

Key Factors Influencing Reactivity

The rate of the SN2 reaction is highly sensitive to several interconnected factors, which can be manipulated to control the reactivity for specific applications.

-

Electronic Effects of N-Substituents: For N-aryl chloroacetamides, the electronic nature of the substituent on the aryl ring significantly modulates reactivity. Electron-withdrawing groups (e.g., -NO2, -CN) enhance the electrophilicity of the α-carbon through inductive and resonance effects, thereby accelerating the reaction rate.[2] Conversely, electron-donating groups (e.g., -OCH3, -CH3) decrease the electrophilicity and slow the reaction.[2]

-

Nature of the Nucleophile: The reaction rate is critically dependent on the strength and polarizability of the attacking nucleophile.[2] Thiols, particularly in their deprotonated thiolate form (R-S⁻), are potent nucleophiles and react much faster than weaker nucleophiles like amines or alcohols.[2]

-

pH of the Medium: The pH of the reaction environment is crucial, especially when working with thiol-containing biomolecules. The concentration of the highly nucleophilic thiolate anion increases at pH values above the thiol's pKa (typically 7.5-8.5 for cysteine).[3] However, excessively high pH can promote competing hydrolysis of the chloroacetamide.[3][4][5]

-

Steric and Conformational Effects: Quantum mechanics (QM) studies have revealed that steric hindrance is not the only factor. For instance, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide.[6] This is attributed to the lower LUMO (Lowest Unoccupied Molecular Orbital) energy of the dimethyl derivative, making its α-carbon more accessible.[6] Furthermore, in the N-methyl case, the incoming thiolate can form a transient hydrogen bond with the amide proton, which must be broken, adding to the activation energy.[6]

Caption: Key factors influencing the SN2 reactivity of N-Chloroacetamides.

Quantitative Reactivity Data

The reactivity of various chloroacetamides can be quantitatively compared using second-order rate constants. Computational chemistry provides further insight through parameters like LUMO energies and activation energy barriers.

Table 1: Second-Order Rate Constants for Reactions of Chloroacetamides with Nucleophiles.

| Electrophile | Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) | pH | Reference |

|---|---|---|---|---|---|

| Chloroacetamide | Cysteine | 0.217 | 30 | 7.0 | [1] |

| Chloroacetamide | Mercaptoacetic acid | 0.117 | 30 | 7.0 | [1] |

| N-(4-Methoxyphenyl)-2-chloroacetamide | Thiophenol | 0.085 | 25 | Methanol | [2] |

| N-(4-Methylphenyl)-2-chloroacetamide | Thiophenol | 0.112 | 25 | Methanol | [2] |

| N-Phenyl-2-chloroacetamide | Thiophenol | 0.189 | 25 | Methanol | [2] |

| N-(4-Chlorophenyl)-2-chloroacetamide | Thiophenol | 0.435 | 25 | Methanol | [2] |

| N-(4-Nitrophenyl)-2-chloroacetamide | Thiophenol | 2.56 | 25 | Methanol |[2] |

Table 2: Computational Data for Chloroacetamide Reactivity with Methyl Thiolate.

| Chloroacetamide Derivative | LUMO Energy (eV) | Activation Energy Barrier (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| N,N-dimethyl chloroacetamide | 1.74 | 5.60 | Lower LUMO energy and more accessible α-carbon lead to higher reactivity. | [6] |

| N-methyl chloroacetamide | 2.64 | ~10 | Higher activation energy due to transient H-bond between nucleophile and amide proton. |[6] |

Experimental Protocols

Precise kinetic analysis is essential for characterizing the reactivity of N-Chloroacetamides. Below are standardized protocols for synthesis and kinetic monitoring.

Protocol 1: General Synthesis of N-Aryl-2-chloroacetamides

This protocol describes the chloroacetylation of an aryl amine.[2][7]

-

Dissolution: Dissolve the desired substituted aniline (B41778) (1.0 eq) and a base such as triethylamine (B128534) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, benzene) under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-chloroacetamide.

Protocol 2: Kinetic Analysis of Thiol-Chloroacetamide Reaction by HPLC

This method monitors the disappearance of the chloroacetamide reactant over time.[2]

-

Solution Preparation: Prepare stock solutions of the N-aryl-2-chloroacetamide, the thiol nucleophile (e.g., N-acetylcysteine), and a stable internal standard in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a constant temperature.

-

Reaction Initiation: Initiate the reaction by mixing the solutions of the chloroacetamide and the nucleophile.

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it into a solution containing a large excess of a quenching agent (e.g., a strong acid like trifluoroacetic acid) to protonate the thiol and halt the reaction.

-

Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the concentration of the remaining N-aryl-2-chloroacetamide relative to the internal standard.

-

Data Processing: Plot the natural logarithm of the chloroacetamide concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the nucleophile to obtain the second-order rate constant (k₂).

Caption: Experimental workflow for determining reaction kinetics using HPLC.

Conclusion

This compound reactivity is a well-defined process governed by the principles of the SN2 reaction mechanism. For researchers in drug development, a thorough understanding of the electronic, steric, and environmental factors that control this reactivity is paramount. By leveraging this knowledge, scientists can rationally design covalent inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. The quantitative data and experimental protocols provided herein serve as a foundational resource for the synthesis, characterization, and application of this compound-based compounds in the pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. tandfonline.com [tandfonline.com]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of N-Chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical trajectory of N-Chloroacetamide, a compound that has carved a significant niche in organic synthesis and various industrial applications. From its early synthesis in the late 19th century to its contemporary use as a versatile building block, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

While pinpointing the exact moment of discovery is challenging, one of the earliest documented syntheses of a related compound, chloroacetamide, can be traced back to the work of Bisschopinck in 1873. The late 19th and early 20th centuries were a period of intense investigation into the reactions of acyl halides and their derivatives, laying the groundwork for the synthesis of a vast array of amides. The development of methods for amide synthesis, such as the reaction of acyl chlorides with amines, was a pivotal advancement in organic chemistry.

This compound, a chlorinated derivative of acetamide, emerged from this broader exploration of organic synthesis. Its utility as a reagent stems from the reactivity of the nitrogen-chlorine bond, making it a valuable source of electrophilic chlorine. Over the years, its applications have expanded from a laboratory curiosity to a key intermediate in the production of pharmaceuticals, herbicides, and preservatives.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₄ClNO | |

| Molecular Weight | 93.51 g/mol | |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 225 °C (estimate) | [2] |

| Density | 1.1015 g/cm³ (estimate) | [2] |

| pKa | 9.41 ± 0.46 (Predicted) | [2] |

| Solubility in Water | Soluble | [3][4] |

| Solubility in Diethyl Ether | Soluble | [1] |

Key Experimental Protocols

The synthesis of this compound and its parent compound, chloroacetamide, can be achieved through several established methods. This section provides detailed experimental protocols for two common and historically significant synthetic routes.

Synthesis of Chloroacetamide from Ethyl Chloroacetate (B1199739) and Ammonia (B1221849)

This method, adapted from a procedure in Organic Syntheses, is a classic and reliable laboratory-scale preparation.[5]

Materials:

-

Ethyl chloroacetate (1.75 moles, 215 g)

-

Aqueous ammonia (sp. gr. 0.9), chilled

-

Ice-salt bath

-

2-L round-bottomed flask with a mechanical stirrer

-

Suction filtration apparatus

-

Cold water

Procedure:

-

Place 215 g (1.75 moles) of ethyl chloroacetate in a 2-L round-bottomed flask equipped with a mechanical stirrer and immerse it in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

-

Continue stirring in the cold for approximately 15 minutes.

-

Add another 200-cc portion of aqueous ammonia and continue stirring for an additional 15 minutes.

-

Allow the mixture to stand for 30 minutes.

-

Filter the resulting solid product with suction and wash it with two 25-cc portions of cold water to remove ammonium (B1175870) chloride.

-

The air-dried product yields 128–138 g (78–84% of the theoretical amount) with a melting point of 118–119 °C.

-

For further purification, the crude product can be recrystallized from water. Dissolving 100 g of the crude product in 400 cc of water will yield about 80 g of recrystallized chloroacetamide with a melting point of 119–120 °C.

Synthesis of N-substituted Chloroacetamides by Chloroacetylation

N-substituted chloroacetamides are widely synthesized through the chloroacetylation of corresponding aryl amines.[6][7] This general method allows for the introduction of various substituents on the aromatic ring.

General Procedure:

-

The appropriate aryl amine is dissolved in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or benzene).

-

Chloroacetyl chloride is added to the solution.

-

The reaction is often carried out in the presence of a base, such as triethylamine, potassium carbonate, sodium acetate, or pyridine, to neutralize the hydrogen chloride formed during the reaction.

-

The reaction mixture is stirred, often at room temperature, for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the N-aryl 2-chloroacetamide (B119443) product.

-

The solid product is then collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.

Visualization of Synthesis and Applications

The following diagrams, generated using the DOT language, illustrate the key synthesis pathway and the logical relationships in the applications of this compound.

Caption: Synthesis of Chloroacetamide via Aminolysis of Ethyl Chloroacetate.

Caption: Applications of this compound and its Derivatives.

Historical and Modern Applications

The utility of this compound and its derivatives spans a wide range of fields, a testament to their versatile reactivity.

-

Organic Synthesis: The reactive chlorine atom in N-aryl 2-chloroacetamides makes them excellent substrates for nucleophilic substitution reactions. This reactivity has been extensively exploited in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.[7] They also serve as crucial intermediates in the production of agrochemicals, such as herbicides.[8]

-

Industrial Biocides and Preservatives: Chloroacetamide and its derivatives exhibit biocidal properties, making them effective preservatives in a variety of industrial and consumer products. They are used to prevent microbial growth in cosmetics, paints, glues, and metalworking fluids, thereby extending the shelf life and maintaining the quality of these products.[9]

-

Pharmaceuticals: The chloroacetamide moiety is a key building block in the synthesis of numerous pharmaceutical compounds. Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures required for therapeutic activity.[9] For instance, it is a precursor in the synthesis of the nootropic drug modafinil.[10]

References

- 1. This compound [chemister.ru]

- 2. This compound CAS#: 598-49-2 [amp.chemicalbook.com]

- 3. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 4. Chloroacetamide | 79-07-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

N-Chloroacetamide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and disposal protocols for N-Chloroacetamide. The information is intended to support researchers, scientists, and professionals in the drug development field in managing this chemical responsibly and minimizing potential risks.

Chemical and Physical Properties

This compound is a chlorinated organic compound. It is a colorless solid, although older samples may appear yellow, and it has a characteristic odor.[1] It is readily soluble in water.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄ClNO | [2] |

| Molecular Weight | 93.51 g/mol | [2][3] |

| CAS Number | 598-49-2 | [2] |

| Melting Point | 111.5 °C | [4] |

| Boiling Point | 225 °C (rough estimate) | [4] |

| Density | 1.1015 g/cm³ (rough estimate) | [4] |

| Refractive Index | 1.4510 (estimate) | [4] |

| pKa | 9.41 ± 0.46 (Predicted) | [4] |

| Water Solubility | 98 g/mL at 20 °C | [3] |

| Vapor Pressure | 0.05 mm Hg at 20 °C | [5] |

| Log Pow (n-octanol/water) | -0.63 | [5][6] |

Toxicological Data

This compound is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child.[6][7][8]

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (Acute) | Mouse | Oral | 150 mg/kg | [9] |

| Mouse | Oral | 155 mg/kg | [9] | |

| Rat | Oral | 70 mg/kg | [9] | |

| Rat (female) | Oral | 138 mg/kg | [5][9] | |

| Dog | Oral | 31 mg/kg | [9] | |

| Rabbit | Oral | 122 mg/kg | [9] | |

| Mouse | Intraperitoneal | 100 mg/kg | [9] | |

| LD₅₀ (Dermal) | Rat (male/female) | Dermal | > 2000 mg/kg | [5] |

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Work should be conducted in a well-ventilated place, preferably under a chemical fume hood.[6][7] Ensure that emergency exits and a risk-elimination area are established.[5]

Safe Handling Practices

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][6]

-

Contaminated work clothing should not be allowed out of the workplace.[5][6]

Storage

Store this compound in a cool, dry, and well-ventilated area in tightly closed containers.[6][7] It should be stored locked up and separated from strong oxidants, strong bases, strong acids, and foodstuffs.[3][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

Caption: Workflow for responding to an this compound spill.

Personal protection includes using a particulate filter respirator adapted to the airborne concentration of the substance.[5] Do not let this chemical enter the environment.[5]

Disposal Protocols

Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste and handle uncleaned containers as you would the product itself.[6]

Chemical Neutralization

This compound can be neutralized with a solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce less harmful products.[1] This process involves the hydrolysis of the chloroacetamide.

References

- 1. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 598-49-2 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Profile of N-Chloroacetamide: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Chloroacetamide (CAS No. 79-07-2), a compound of interest in various chemical and pharmaceutical research domains. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound exhibits three distinct signals, corresponding to the methylene (B1212753) protons adjacent to the chlorine atom and the two non-equivalent amide protons. The downfield shift of the methylene protons is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group. The non-equivalence of the amide protons is due to the restricted rotation around the C-N bond, a characteristic feature of amides.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.02 | Singlet | CH₂ |

| 7.35 | Singlet (broad) | NH |

| 7.60 | Singlet (broad) | NH |

Note: Solvent not specified in the reference data, but is likely CDCl₃ or DMSO-d₆. Coupling constants were not reported.

¹³C NMR Data

As of the last data retrieval, specific experimental ¹³C NMR data for this compound was not publicly available. The following are estimated chemical shifts based on the analysis of closely related structures and standard chemical shift correlation tables.

| Estimated Chemical Shift (ppm) | Assignment |

| ~45 | CH₂Cl |

| ~170 | C=O |

Note: These are estimated values. Experimental verification is recommended.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is consistent with spectra obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (Amide) |

| ~3180 | Strong, Broad | N-H Stretch (Amide) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | N-H Bend (Amide II) |

| ~1420 | Medium | C-N Stretch |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern. The molecular ion peak is observed, along with several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 95 | 4.6 | [M+2]⁺ (³⁷Cl isotope) |

| 93 | 14.2 | [M]⁺ (³⁵Cl isotope) |

| 58 | 2.5 | [CH₂CONH₂]⁺ |

| 49 | 7.8 | [CH₂Cl]⁺ |

| 44 | 100.0 | [CONH₂]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

The solution is vortexed or sonicated to ensure complete dissolution.

-

The resulting clear solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse-acquire sequence is employed. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, though for qualitative spectra, a shorter delay is often used.

-

The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet-pressing die.

-

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

-

The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of a pure KBr pellet or empty beam is recorded.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, and ratioed against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

If using a direct insertion probe, the sample is heated to induce volatilization into the ion source, which is maintained under a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

N-Chloroacetamide: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetamide and its derivatives have emerged as highly versatile and valuable building blocks in organic synthesis. The inherent reactivity of the α-chloroacetyl group, characterized by a polarized C-Cl bond, makes it an excellent electrophile for a wide range of nucleophilic substitution and cyclization reactions. This reactivity, coupled with the stability and synthetic accessibility of N-chloroacetamides, has led to their widespread application in the synthesis of a diverse array of acyclic and heterocyclic compounds, including many with significant biological and pharmaceutical importance. This technical guide provides a comprehensive overview of the key applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around two key reaction types: N-acylation to form amide bonds and its use as a precursor for the construction of various heterocyclic scaffolds.

N-Acylation Reactions

The reaction of chloroacetyl chloride with primary and secondary amines is a fundamental method for the preparation of N-substituted 2-chloroacetamides. These compounds are not only stable intermediates but also serve as pivotal precursors for further synthetic transformations. A particularly noteworthy advancement in this area is the development of green chemistry protocols that proceed rapidly in aqueous media.

Data Presentation: N-Acylation of Amines with Chloroacetyl Chloride in Aqueous Media

The following table summarizes the efficient N-acylation of various amines in a phosphate (B84403) buffer, highlighting the high yields and short reaction times achievable under these environmentally benign conditions.

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 78 |

Data compiled from references[1].

Experimental Protocols: General Procedure for N-Acylation in Phosphate Buffer

This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer.[1]

-

Materials:

-

Amine (1 mmol)

-

Chloroacetyl chloride (1.1 mmol)

-

Phosphate buffer (0.1 M, pH 7.4, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the amine (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for the time specified in the table above (typically 15-20 minutes).

-

Upon completion of the reaction, the solid product precipitates out of the solution.

-

Collect the product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization if necessary.

-

Mandatory Visualization: N-Acylation Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.

Synthesis of Heterocyclic Compounds

N-Aryl 2-chloroacetamides are exceptionally useful precursors for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles. The ease with which the chlorine atom can be displaced by various nucleophiles, often followed by intramolecular cyclization, provides a powerful strategy for constructing complex ring systems.[1]

One of the most prominent applications of this compound derivatives is in the synthesis of thiazole (B1198619) and thiazolidinone scaffolds, which are prevalent in many medicinally important compounds. The Hantzsch thiazole synthesis, for instance, utilizes an α-halocarbonyl compound (in this context, an N-substituted chloroacetamide can be a precursor or reactant in related syntheses) and a thioamide.

Experimental Protocols: Synthesis of 2-Amino-4-aryl Thiazoles

This protocol outlines a general procedure for the synthesis of 2-amino-4-aryl thiazoles.

-

Materials:

-

Substituted acetophenone (B1666503) (0.1 mol)

-

Thiourea (B124793) (0.2 mol)

-

Iodine (0.1 mol)

-

Ether

-

Ammonia (B1221849) solution

-

-

Procedure:

-

A mixture of the acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a steam bath for 4 hours.

-

The resulting hydroiodide salt is filtered, washed with ether, and dried.

-

The dried salt is dissolved in hot water, filtered while hot, and the clear solution is neutralized with a strong ammonia solution.

-

The separated solid is filtered, washed with water, and recrystallized from a suitable solvent like benzene (B151609) to yield the desired 2-amino-4-aryl thiazole.

-

Mandatory Visualization: Hantzsch Thiazole Synthesis Mechanism

References

Methodological & Application

Application Notes and Protocols for the Chlorination of Phenols using N-Chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Chloroacetamide (NCA) as a versatile and effective reagent for the electrophilic chlorination of phenols. Chlorinated phenols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. This document outlines the reaction mechanism, regioselectivity, and provides detailed experimental protocols for the synthesis of chlorinated phenols. Additionally, it explores the application of a chlorinated phenol (B47542) in modulating a key bacterial signaling pathway, offering insights for drug development professionals.

Introduction to this compound as a Chlorinating Agent

This compound (NCA) serves as a valuable source of electrophilic chlorine for the halogenation of activated aromatic compounds such as phenols. The polarization of the N-Cl bond, facilitated by the adjacent electron-withdrawing acetyl group, renders the chlorine atom susceptible to attack by the electron-rich phenol ring. This method offers a milder alternative to using gaseous chlorine and can provide good yields and selectivity under appropriate conditions.

The chlorination of phenols with NCA typically proceeds via an electrophilic aromatic substitution mechanism. The reaction is often catalyzed by acid, which protonates the NCA to form a more reactive chlorinating species.[1] The regioselectivity of the reaction is influenced by the substitution pattern of the phenol and the reaction conditions, with a general preference for chlorination at the ortho and para positions.

Data Presentation: Regioselectivity and Yields in Phenol Chlorination

Due to a lack of extensive published data specifically on this compound for the chlorination of a wide variety of phenols, the following table presents illustrative data for the chlorination of various phenols using the closely related and commonly used N-chloroamide, N-chlorosuccinimide (NCS). These examples demonstrate the typical regioselectivity and yields that can be expected in electrophilic chlorination of phenols with N-chloro reagents. The reaction conditions can be adapted for use with this compound.

| Phenol Substrate | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Ortho/Para Ratio | Reference |

| Phenol | NCS | Acetonitrile | Room Temp | 2 | 4-Chlorophenol, 2-Chlorophenol | 95 | 1:4 | Adapted from[2] |

| o-Cresol | NCS | Dichloromethane | 0 to RT | 3 | 4-Chloro-2-methylphenol | 92 | - | Adapted from[3] |

| m-Cresol | NCS | Acetonitrile | Room Temp | 4 | 4-Chloro-3-methylphenol, 6-Chloro-3-methylphenol | 90 | 3:1 | Adapted from[3] |

| p-Cresol | NCS | Dichloromethane | 0 to RT | 2.5 | 2-Chloro-4-methylphenol | 88 | - | Adapted from[3] |

| 4-Fluorophenol | NCS | Acetonitrile | Room Temp | 3 | 2-Chloro-4-fluorophenol | 85 | - | Adapted from[2] |

| 2-Nitrophenol | N-Chloronicotinamide | Aq. Acetic Acid/HClO₄ | 55 | - | 2-Chloro-6-nitrophenol | Major Product | - | [1][4][5] |

Experimental Protocols

General Protocol for the Chlorination of Phenol with this compound

This protocol is adapted from kinetic studies of the reaction between this compound and phenol and provides a general procedure for the chlorination reaction.[6]

Materials:

-

Phenol

-

This compound (NCA)

-

Acetate (B1210297) buffer (for acidic conditions) or Sodium hydroxide (B78521) solution (for alkaline conditions)

-

Methanol (if solubility is an issue)

-

Potassium iodide (KI)

-

Starch indicator solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Prepare a solution of phenol in the chosen buffer system (acetate for pH 4-6, sodium hydroxide for pH > 7). A 10 to 50-fold excess of phenol is recommended.

-

Prepare a fresh solution of this compound in the same buffer system.

-

In a reaction vessel maintained at a constant temperature (e.g., 25 °C), add the phenol solution.

-

Initiate the reaction by adding the this compound solution to the phenol solution with stirring.

-

Monitor the progress of the reaction by periodically taking aliquots and determining the concentration of unreacted this compound. This can be done by adding the aliquot to an acidic solution of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

-

Once the reaction is complete (as indicated by the consumption of NCA), the reaction mixture is transferred to a separatory funnel.

-

Extract the chlorinated phenols with diethyl ether.

-

Wash the ether layer with distilled water to remove any remaining buffer salts.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the crude chlorinated phenol product.

-

The product can be further purified by column chromatography or recrystallization. The identity of the products can be confirmed by spectroscopic methods (e.g., NMR, GC-MS) and by comparison with authentic samples.[1]

Synthesis of a Chloroacetamide Derivative of a Phenol: 2-Chloro-N-(4-hydroxyphenyl)acetamide

This protocol describes the synthesis of a specific chloroacetamide-phenol derivative, which can be a valuable intermediate in drug discovery.

Materials:

-

p-Aminophenol

-

Chloroacetyl chloride

-

Saturated solution of sodium acetate in acetic acid

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve 1.09 g (0.01 mol) of p-aminophenol in 30 ml of a saturated solution of sodium acetate in acetic acid.

-

Cool the mixture to -2 °C in an ice-salt bath.

-

While maintaining the low temperature and with stirring, add 0.8 ml (0.01 mol) of chloroacetyl chloride dropwise to the solution.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

-

A solid precipitate will form. Filter the reaction mixture and wash the collected solid twice with cold water.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(4-hydroxyphenyl)acetamide as white crystals.

Application in Drug Development: Targeting Bacterial Signaling

Chlorinated phenols have shown a range of biological activities, including antimicrobial properties. Dichlorophen (B75788), a chlorinated phenol, has been demonstrated to be effective against carbapenem-resistant Enterobacteriaceae (CRE) by disrupting the bacterial cell membrane and inducing the production of reactive oxygen species (ROS).[7][8][9][10]

Logical Workflow for Assessing Antimicrobial Activity

The following diagram illustrates a logical workflow for the investigation of a newly synthesized chlorinated phenol for its potential as an antimicrobial agent.

Signaling Pathway of Dichlorophen's Antimicrobial Action

The antimicrobial action of dichlorophen against bacteria involves a multi-pronged attack on cellular integrity and function. The following diagram illustrates the key signaling events.

This pathway highlights how dichlorophen disrupts the bacterial cell membrane, leading to a loss of integrity. Simultaneously, it induces the production of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to essential cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[7][8][9][10] This dual mechanism of action makes it a promising candidate for combating antibiotic-resistant bacteria.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]